molecular formula C11H13BrO2 B13877051 4-(4-Bromobutyl)benzoic acid CAS No. 7377-04-0

4-(4-Bromobutyl)benzoic acid

Cat. No.: B13877051
CAS No.: 7377-04-0
M. Wt: 257.12 g/mol
InChI Key: QNASQGBCQATCED-UHFFFAOYSA-N
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Description

4-(4-Bromobutyl)benzoic acid: is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . It is a derivative of benzoic acid, where a bromobutyl group is attached to the para position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)benzoic acid typically involves the bromination of butylbenzoic acid. One common method is the reaction of 4-butylbenzoic acid with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromobutyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of 4-(4-carboxybutyl)benzoic acid or 4-(4-formylbutyl)benzoic acid.

    Reduction: Formation of 4-butylbenzoic acid.

Scientific Research Applications

4-(4-Bromobutyl)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromobutyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of new bonds and functional groups. These interactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromobutyl)phenylboronic acid
  • 4-(Bromomethyl)phenylboronic acid

Comparison: 4-(4-Bromobutyl)benzoic acid is unique due to its specific bromobutyl substitution, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

7377-04-0

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(4-bromobutyl)benzoic acid

InChI

InChI=1S/C11H13BrO2/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3,8H2,(H,13,14)

InChI Key

QNASQGBCQATCED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCBr)C(=O)O

Origin of Product

United States

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